H-Pro-gly-gly-OH
Overview
Description
“H-Pro-gly-gly-OH” is an oligopeptide with the molecular formula C9H15N3O4 . It is also known by other names such as Pro-gly-gly, Pro-Gly-Gly-OH, and Prolyl-glycyl-glycine .
Molecular Structure Analysis
The molecular weight of “H-Pro-gly-gly-OH” is 229.23 g/mol . The IUPAC name is 2-[[2-[[2-(pyrrolidine-2-carbonyl)amino]acetyl]amino]acetic acid . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
“H-Pro-gly-gly-OH” has several computed properties. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5. It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 229.10625597 g/mol .Scientific Research Applications
Synthesis and Enzymatic Activity
- The synthesis of novel glutathione analogues incorporating urethane linkages has been explored, targeting the inhibition of human glutathione S-transferase P1-1. This includes analogues like H-Glo(-Ser-Gly-OH)-OH, demonstrating the potential of peptide modifications in modulating enzymatic activities and offering insights into therapeutic applications against diseases where such enzymes play a role (Cacciatore et al., 2003).
Structural Analysis and Stability
- Research has delved into the structural characteristics and stability of proline-containing peptides, revealing the critical chain length for the formation of a helical (polyproline II-like) structure. This is significant for understanding the structural prerequisites for biological function and stability of peptides and proteins (Helbecque & Loucheux-Lefebvre, 2009).
Toxicological and Safety Assessment
- The biosafety profiles of tripeptide H-Gly-Pro-Glu-OH (GPE) and its analogs were evaluated, assessing cytotoxic, oxidative, genotoxic, and embryotoxic potentials. Such studies are vital for advancing these peptides as potential therapeutic agents, ensuring their safety in clinical applications (Turkez et al., 2022).
Interaction with Metal Ions
- Kinetic studies on chromium-glycinato complexes highlight the interactions between peptides and metal ions, offering insights into the coordination chemistry and potential applications in biomineralization, catalysis, and environmental remediation (Kita et al., 2011).
Advanced Materials and Nanotechnology
- Glycine-functionalized copper(ii) hydroxide nanoparticles have been explored for their intrinsic superoxide dismutase activity, demonstrating the potential of peptide-based materials in biomedical applications, such as antioxidative therapies and protective agents against oxidative stress (Korschelt et al., 2017).
Environmental Implications
- The role of hydroxyl radicals in the environment and their interaction with peptides have been studied, providing an understanding of oxidative processes in natural and anthropogenic settings. This research is crucial for assessing the environmental impact of pollutants and developing strategies for environmental protection (Gligorovski et al., 2015).
Safety And Hazards
The safety data sheet for “H-Pro-gly-gly-OH” suggests avoiding breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c13-7(11-5-8(14)15)4-12-9(16)6-2-1-3-10-6/h6,10H,1-5H2,(H,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAQQNHQZBOWFO-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-gly-gly-OH | |
CAS RN |
7561-25-3 | |
Record name | Prolyl-glycyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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